Pneumonanthoside
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Overview
Description
Pneumonanthoside is a naturally occurring compound that belongs to the class of acylated flavonoids. It is a glucoside derivative, specifically a dearabinosyl glucoside, and is found in various plant species. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pneumonanthoside typically involves the extraction from plant sources followed by purification processes. The methanolic extract of the plant material is often used, and the compound is isolated through chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture and genetic engineering, could potentially be employed to enhance the yield of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions
Pneumonanthoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycosidic moiety of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.
Biology: Pneumonanthoside exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Its antioxidant properties are being explored for potential use in preventing oxidative stress-related diseases.
Industry: This compound can be used in the formulation of natural health products and cosmetics due to its bioactive properties .
Mechanism of Action
The mechanism of action of pneumonanthoside involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.
Anti-inflammatory Activity: this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes
Comparison with Similar Compounds
Pneumonanthoside can be compared with other acylated flavonoids such as:
- Kaempferol-3,7-O-alpha-dirhamnopyranoside
- Scutellarein-7-0-beta-glucopyranoside
- Chrysoeriol-7-O-beta-glucopyranoside
These compounds share similar structural features but differ in their glycosidic moieties and acylation patterns, which contribute to their unique biological activities .
Properties
CAS No. |
110064-61-4 |
---|---|
Molecular Formula |
C24H38O11 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+/t12?,14?,15-,16+,17-,18+,19-,20+,21+,22-,23-/m0/s1 |
InChI Key |
FFYPJOJFUJFYAT-GGJJRZQFSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Origin of Product |
United States |
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